XLR11 Degradant

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

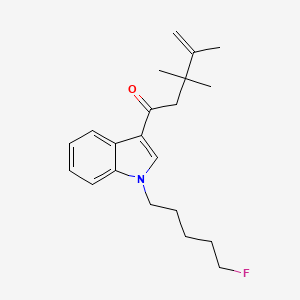

XLR11 Degradant is a compound with the chemical formula C21H28FNO . It is a common impurity observed during GC-MS analysis of samples containing XLR11 . The opened ring of the degradant is presumed to be produced during heating of XLR11 .

Synthesis Analysis

The metabolism of XLR11, a novel synthetic cannabinoid, was studied using a HepaRG cell culture . The HepaRG cells were incubated with the drug for 48 hours and the metabolites were extracted from the culture medium by liquid-liquid extraction . N - (5-Hydroxypentyl) metabolite and N -pentanoic acid metabolite were identified in the culture medium of XLR11, and several other metabolites, presumably formed by oxidation of the first two metabolites and XLR11, were detected .

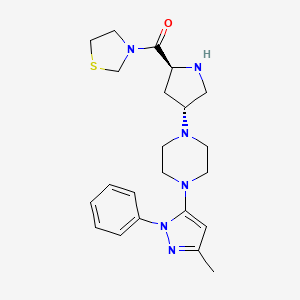

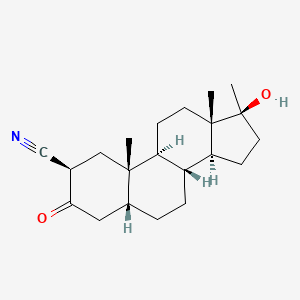

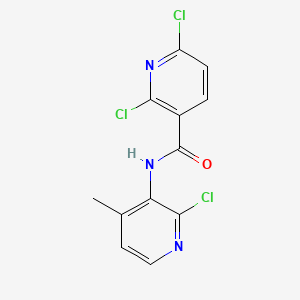

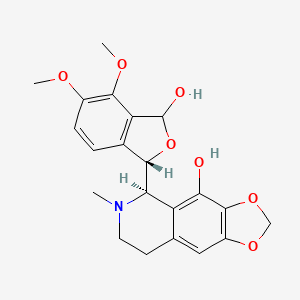

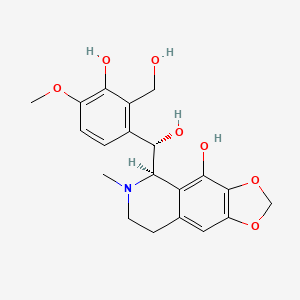

Molecular Structure Analysis

The molecular structure of XLR11 Degradant is C21H28FNO . The opened ring of the degradant is presumed to be produced during heating of XLR11 . This structure gives rise to a prominent fragment ion that is 15 amu greater than the base peak of XLR11 .

Chemical Reactions Analysis

A metabolic experiment with the thermal degradation product of XLR11, XLR11 degradant, using HepaRG cells revealed that the urinary metabolites were almost identical to the XLR11 degradant metabolites . These findings suggest that most of the XLR11 was degraded by heating when the user smoked the herbal product containing XLR11 .

Physical And Chemical Properties Analysis

XLR11 Degradant is a solid, often in powder form . Its melting point range is generally around room temperature . It is soluble in organic solvents such as ethanol and acetone . The molecular weight of XLR11 Degradant is 329.5 g/mol .

Aplicaciones Científicas De Investigación

- XLR11 degradant has been linked to hyperreflexia, a condition characterized by excessive reflex responses. Mice exposed to XLR11 smoke exhibited hyperreflexia, followed by hypothermia and catalepsy . The effect is mediated by the CB1 receptor and possibly involves GABAergic function.

- XLR11 degradant displays Δ9-THC-like effects, sometimes more potent, which can contribute to its abuse liability .

- GC-MS Analysis : XLR11 degradant is commonly observed during GC-MS analysis of samples containing XLR11 .

Hyperreflexia Induction

Drug Abuse Liability Assessment

Forensic Toxicology

Metabolite Profiling

Mecanismo De Acción

Target of Action

The primary target of the XLR11 Degradant is the CB1 receptor . The CB1 receptor is a G protein-coupled receptor located in the central nervous system and is associated with hallucinogenic effects .

Mode of Action

The XLR11 Degradant interacts with the CB1 receptor, leading to a series of physiological responses. Mice treated with XLR11 Degradant showed a hyperreflexic effect immediately after treatment, which was significantly suppressed by pretreatment with AM-251, a CB1 receptor antagonist .

Biochemical Pathways

The XLR11 Degradant affects the cannabinoid receptor pathway. Extracellular dopamine and glutamate levels showed no evidence of involvement in the xlr11 degradant-induced hyperreflexia . On the other hand, gabapentin, a GABAergic antiepileptic, significantly suppressed the enhanced locomotor activity , suggesting a possible involvement of the GABAergic function.

Result of Action

The molecular and cellular effects of XLR11 Degradant’s action include hyperreflexia at the very early phase, followed by hypothermia and catalepsy . These effects are mediated by the CB1 receptor and possibly by GABAergic function .

Action Environment

It is known that the compound is a degradation product formed during smoking . This suggests that the method of administration and the presence of heat may influence the compound’s action, efficacy, and stability.

Propiedades

IUPAC Name |

1-[1-(5-fluoropentyl)indol-3-yl]-3,3,4-trimethylpent-4-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FNO/c1-16(2)21(3,4)14-20(24)18-15-23(13-9-5-8-12-22)19-11-7-6-10-17(18)19/h6-7,10-11,15H,1,5,8-9,12-14H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZVSTOQIZTNCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901043145 |

Source

|

| Record name | 1-[1-(5-fluoropentyl)indol-3-yl]-3,3,4-trimethylpent-4-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

XLR11 Degradant | |

CAS RN |

1616469-09-0 |

Source

|

| Record name | 1-[1-(5-fluoropentyl)indol-3-yl]-3,3,4-trimethylpent-4-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide](/img/structure/B565898.png)

![(5R)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carbaldehyde](/img/structure/B565899.png)

![(5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinecarboxylic Acid](/img/no-structure.png)

![N-[2-Butyl-3-(4-methoxybenzoyl)-5-benzofuranyl]-methanesulfonamide](/img/structure/B565901.png)